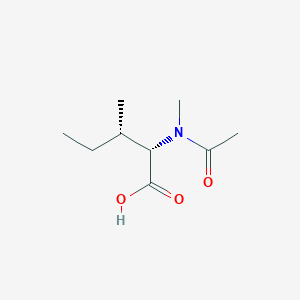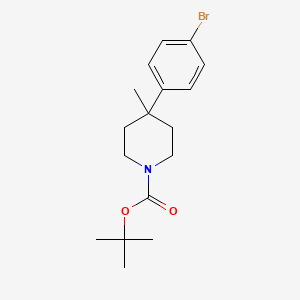
Tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate is an organic compound featuring a tert-butyl ester group attached to a cyclobutane ring with an azido group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate typically involves the reaction of a cyclobutane derivative with an azide source under specific conditions. One common method includes the use of tert-butyl (1r,3r)-3-bromocyclobutane-1-carboxylate as a starting material, which undergoes nucleophilic substitution with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the tert-butyl group, using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or manganese dioxide (MnO2).
Major Products Formed
Substitution: Formation of various substituted cyclobutane derivatives.
Reduction: Formation of tert-butyl (1r,3r)-3-aminocyclobutane-1-carboxylate.
Oxidation: Formation of oxidized derivatives, potentially including alcohols or ketones.
Aplicaciones Científicas De Investigación
Tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate involves the reactivity of the azido group, which can participate in click chemistry reactions, forming stable triazole linkages. This reactivity is harnessed in various applications, including bioconjugation and material science .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (1r,3r)-3-hydroxycyclobutane-1-carboxylate: Similar structure but with a hydroxy group instead of an azido group.
Tert-butyl (1r,3r)-3-bromocyclobutane-1-carboxylate: Precursor in the synthesis of the azido compound.
Uniqueness
Tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for applications in click chemistry. This sets it apart from similar compounds that lack the azido functionality .
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
tert-butyl 3-azidocyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)6-4-7(5-6)11-12-10/h6-7H,4-5H2,1-3H3 |
Clave InChI |
SBPRPFYYGAIDRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CC(C1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




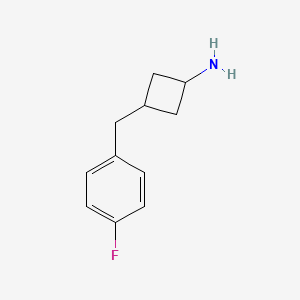
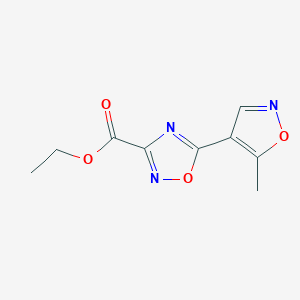
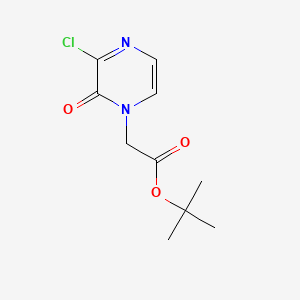
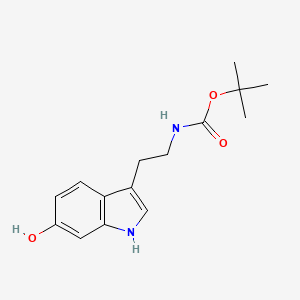
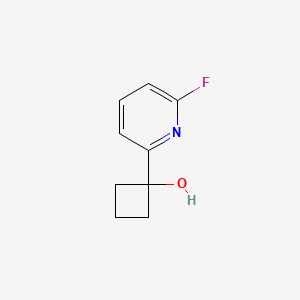
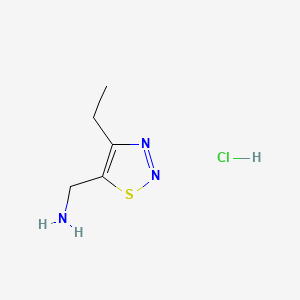
![rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494687.png)
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13494693.png)
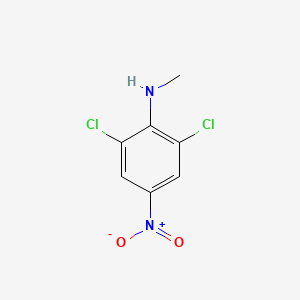
![rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494698.png)
